VU6015929

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

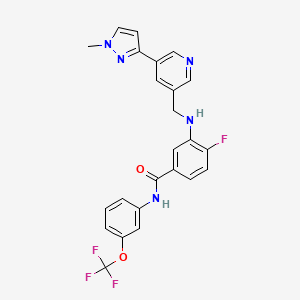

4-fluoro-3-[[5-(1-methylpyrazol-3-yl)pyridin-3-yl]methylamino]-N-[3-(trifluoromethoxy)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F4N5O2/c1-33-8-7-21(32-33)17-9-15(12-29-14-17)13-30-22-10-16(5-6-20(22)25)23(34)31-18-3-2-4-19(11-18)35-24(26,27)28/h2-12,14,30H,13H2,1H3,(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKVIUJIUTXIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CN=CC(=C2)CNC3=C(C=CC(=C3)C(=O)NC4=CC(=CC=C4)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F4N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of VU6015929 in Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and growing global health burden. A key driver of this pathological process is the dysregulation of signaling pathways that control fibroblast activation and collagen deposition. Among the promising therapeutic targets are the Discoidin Domain Receptors (DDRs), a unique class of receptor tyrosine kinases activated by collagen. This technical guide provides an in-depth exploration of the mechanism of action of VU6015929 , a potent and selective dual inhibitor of DDR1 and DDR2, in the context of fibrosis.

This compound: A Dual Inhibitor of DDR1 and DDR2

This compound is a small molecule inhibitor designed to target the kinase activity of both DDR1 and DDR2. These receptors are upregulated in fibrotic tissues and, upon activation by collagen, initiate a signaling cascade that promotes the production of ECM components, thus creating a profibrotic feedback loop. By inhibiting DDR1 and DDR2, this compound effectively disrupts this cycle.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| DDR1 | LanthaScreen Eu Kinase Binding Assay | 4.67 | |

| DDR2 | LanthaScreen Eu Kinase Binding Assay | 7.39 | |

| DDR1 Autophosphorylation | Cellular Western Blot (HEK293-DDR1 cells) | 0.71 |

Table 2: In Vitro DMPK Profile of this compound

| Parameter | Value |

| Microsomal Stability (Human, Mouse) | Moderate to High |

| Plasma Protein Binding (Human, Mouse) | High |

| Caco-2 Permeability | Moderate |

Note: Specific quantitative values for the DMPK profile are not publicly available but are described as "acceptable" and contributing to "good rodent in vivo pharmacokinetics".

Core Signaling Pathway of DDR1/2 in Fibrosis and Inhibition by this compound

The primary mechanism of action of this compound is the inhibition of collagen-induced autophosphorylation of DDR1 and DDR2. This blockade prevents the recruitment and activation of downstream signaling molecules, ultimately leading to a reduction in the production of collagen IV, a key component of the fibrotic ECM. The signaling cascade involves well-established pro-fibrotic pathways such as PI3K/AKT and NF-κB.

The Discovery and Synthesis of VU6015929: A Potent and Selective Dual DDR1/2 Inhibitor

A Technical Whitepaper for Drug Development Professionals

Abstract

VU6015929 is a potent and selective dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2), receptor tyrosine kinases that are activated by collagen.[1][2] The discovery of this compound represents a significant advancement in the development of therapeutic agents for fibrotic diseases. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, quantitative data, and visualizations of the synthesis and signaling pathways.

Introduction

Discoidin domain receptors (DDRs) are a unique subfamily of receptor tyrosine kinases (RTKs) that are activated by the binding of collagen.[1][3] This activation triggers downstream signaling cascades that are involved in cellular proliferation, differentiation, and survival.[3] Dysregulation of DDR1 signaling has been implicated in various fibrotic diseases, making it an attractive therapeutic target.[1][4] this compound was developed through a multidimensional optimization campaign of an initial lead compound, aiming to improve potency, selectivity, and pharmacokinetic properties.[1] This effort led to a novel compound with low cytotoxicity and a favorable in vitro drug metabolism and pharmacokinetics (DMPK) profile, making it a valuable tool for exploring the role of DDR1 in antifibrotic therapy.[1][2]

Discovery and Optimization

The development of this compound began with a lead compound that, while showing inhibitory activity against DDR1, suffered from poor DMPK properties and cytotoxicity.[1] An extensive optimization campaign was undertaken, synthesizing and screening approximately 200 analogues to identify the essential pharmacophore for DDR1 inhibition.[1] This structure-activity relationship (SAR) study led to the identification of key structural elements required for potent and selective inhibition of both DDR1 and DDR2.[1]

Synthesis Pathway

The synthesis of this compound (designated as compound 7e in the primary literature) is achieved through a four-step process starting from commercially available materials.[1]

Detailed Experimental Protocol for Synthesis

The synthesis of analogues, including this compound, follows a general four-step procedure as outlined in the primary literature.[1][5]

Step 1: HATU-mediated Amide Coupling To a solution of 4-fluoro-3-nitrobenzoic acid (1 equivalent) in dichloromethane (DCM), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) are added. The corresponding 3- or 3,4-disubstituted aniline (1 equivalent) is then added, and the reaction mixture is stirred at room temperature for 17 hours.

Step 2: Microwave-assisted Nitro Reduction The product from the amide coupling is dissolved in a mixture of ethanol and ethyl acetate. Tin(II) chloride (SnCl₂) (5 equivalents) is added, and the reaction is heated in a microwave reactor at 110 °C for 25 minutes to yield the anilino amides.

Step 3: Reductive Amination The anilino amide (1 equivalent) is dissolved in methanol. 5-bromonicotinaldehyde (1.2 equivalents), sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), and acetic acid (2 equivalents) are added. The mixture is stirred at 50 °C for 2 hours.

Step 4: Suzuki Coupling The product from the reductive amination (1 equivalent) is dissolved in a mixture of 1,4-dioxane and water. The corresponding aryl boronic acid (1.5 equivalents), cesium carbonate (Cs₂CO₃) (3 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equivalents) are added. The reaction is heated at 90 °C for 3 hours to yield the final product, this compound.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of both DDR1 and DDR2. Its inhibitory activity was quantified using a LanthaScreen™ Eu Kinase Binding Assay.[1]

Quantitative Data

| Target | IC₅₀ (nM) | Reference |

| DDR1 | 4.67 | [6][7] |

| DDR2 | 7.39 | [6][7] |

This compound effectively blocks the collagen-induced autophosphorylation of DDR1 in cells.[1] This inhibition of DDR1 activation subsequently reduces the production of collagen IV, a key component of the extracellular matrix in fibrotic tissue.[1][2]

DDR1 Signaling Pathway

The binding of collagen to DDR1 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domains.[3][8] This autophosphorylation initiates a cascade of downstream signaling events. This compound acts by binding to the ATP-binding site of the DDR1 kinase domain, preventing this autophosphorylation and subsequent signaling.[1]

Key Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

This assay is used to determine the IC₅₀ values of compounds against DDR1 and DDR2.[9]

Materials:

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (e.g., this compound) serially diluted in DMSO

-

Kinase (DDR1 or DDR2) and Europium-labeled anti-tag antibody mixture in Kinase Buffer A

-

Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer A

-

384-well plate

Procedure:

-

Add 4 µL of each concentration of the serially diluted test compound to triplicate assay wells.

-

Add 8 µL of the kinase/antibody solution to all wells.

-

Add 4 µL of the tracer solution to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC₅₀ value.

Cell-based DDR1 Phosphorylation Assay

This assay measures the ability of a compound to inhibit collagen-induced DDR1 autophosphorylation in cells.[1][5]

Materials:

-

HEK293 cells expressing full-length human DDR1 (HEK293-DDR1)

-

Serum-free cell culture medium

-

Test compound (e.g., this compound) at various concentrations

-

Collagen I (e.g., from rat tail)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-DDR1 and anti-total-DDR1

-

Western blot reagents and equipment

Procedure:

-

Seed HEK293-DDR1 cells in appropriate culture plates and grow to desired confluency.

-

Serum-starve the cells overnight.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with collagen I (e.g., 25-50 µg/mL) for a specified time (e.g., 90 minutes to 24 hours).

-

Lyse the cells and collect the protein lysates.

-

Perform Western blot analysis using anti-phospho-DDR1 and anti-total-DDR1 antibodies to determine the levels of phosphorylated and total DDR1.

-

Quantify the band intensities and calculate the ratio of phosphorylated DDR1 to total DDR1 to assess the inhibitory effect of the compound.

Conclusion

This compound is a potent, selective, and orally bioavailable dual DDR1/2 inhibitor with a promising preclinical profile. Its discovery and detailed characterization provide a valuable pharmacological tool for investigating the role of DDR1 in fibrotic diseases and offer a promising starting point for the development of novel antifibrotic therapies. The detailed synthetic route and biological evaluation protocols provided herein should facilitate further research and development in this area.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. selleckchem.com [selleckchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tools.thermofisher.com [tools.thermofisher.com]

The Role of VU6015929 in Collagen-IV Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of VU6015929, a potent and selective dual inhibitor of Discoidin Domain Receptor 1 and 2 (DDR1/2). This compound has emerged as a critical tool compound for investigating the role of DDR1 in fibrotic diseases, primarily through its ability to modulate the production of extracellular matrix components like collagen-IV. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activities, outlines experimental protocols for its study, and visualizes the associated signaling pathways and workflows.

Introduction to this compound

This compound is a small molecule inhibitor targeting the receptor tyrosine kinases DDR1 and DDR2.[1] These receptors are unique in that they are activated by collagen binding, which triggers a signaling cascade involved in cellular processes such as proliferation, differentiation, and migration.[1] DDR1 is predominantly expressed in epithelial cells, and its upregulation is associated with various fibrotic conditions, including kidney diseases.[1] this compound was developed as an optimized tool compound with improved potency, selectivity, and pharmacokinetic properties to explore the therapeutic potential of DDR1 inhibition in anti-fibrotic therapies.[1]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the kinase activity of DDR1 and DDR2. By binding to the ATP-binding site of the kinase domain, this compound prevents the autophosphorylation of the receptor that is induced by collagen binding. This blockade of DDR1 activation is the initial step in its downstream effects. A crucial consequence of DDR1 inhibition by this compound is the potent suppression of collagen-IV production, a key component of the basement membrane that is often excessively deposited in fibrotic tissues.[1] This effect has been shown to be DDR1-dependent, as the compound had no effect on collagen-IV levels in DDR1-null cells.[1]

Quantitative Data Presentation

The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Inhibitory Activity of this compound against DDR1/2 Kinases

| Target | Assay Type | IC₅₀ (nM) | Reference |

| DDR1 | Kinase Binding Assay | 4.67 | [2] |

| DDR2 | Kinase Binding Assay | 7.39 | [2] |

Table 2: Cellular Inhibitory Activity of this compound

| Target Process | Cell Line | Assay Type | IC₅₀ (nM) | Reference |

| Collagen I-induced DDR1 Phosphorylation | HEK293-DDR1b cells | Western Blot Analysis & ELISA | 0.7078 | [2] |

Table 3: Effect of this compound on Collagen-IV Production

| Compound | Concentration | Cell Line | Effect on Collagen-IV Production | Reference |

| This compound | 3 µM | DDR1-reconstituted mesangial cells | Significant inhibition observed | [1] |

Note: A specific IC₅₀ value for the inhibition of collagen-IV production by this compound is not currently available in the public literature. The provided data is based on Western blot analysis showing significant inhibition at the tested concentration.

Signaling Pathway

The binding of collagen to DDR1 induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various signaling molecules, initiating downstream cascades that ultimately regulate gene expression, including the synthesis of collagen-IV. Key pathways implicated in DDR1-mediated signaling include the NF-κB, PI3K/Akt, and MAPK/ERK pathways. This compound, by preventing the initial autophosphorylation of DDR1, effectively blocks these downstream signals.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on collagen-IV production.

Western Blot Analysis for DDR1 Phosphorylation and Collagen-IV Production

This protocol outlines the steps to assess the levels of phosphorylated DDR1 and total collagen-IV in cell lysates.

References

VU6015929: A Technical Guide to its Biological Activity on DDR1/2 Kinases

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of VU6015929, a potent and selective dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2). This guide details its quantitative inhibitory activity, the experimental protocols used for its characterization, and its effects on cellular signaling pathways.

Quantitative Inhibitory Activity

This compound demonstrates high-affinity binding and potent inhibition of both DDR1 and DDR2 kinases. Its activity has been quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentrations (IC50) from key studies are summarized below.

| Target | Assay Type | IC50 Value (nM) | Source |

| DDR1 | Cell-free (TR-FRET LanthaScreen) | 4.67 | [1] |

| DDR2 | Cell-free (TR-FRET LanthaScreen) | 7.39 | [1] |

| p-DDR1 | Cell-based (HEK293-DDR1) | 0.71 | [2] |

In addition to its potent activity on DDR1/2, this compound exhibits excellent selectivity across the human kinome. In a broad panel of 371 wild-type and mutant kinases, this compound (at 1 µM) showed potent inhibition of only 7.2% of the kinases screened, highlighting its specificity for the DDR family.[3]

Mechanism of Action and Signaling Pathways

DDR1 and DDR2 are unique receptor tyrosine kinases (RTKs) that are activated by binding to various types of collagen, not by peptide growth factors.[3][] This interaction with the extracellular matrix (ECM) induces a slow and sustained receptor autophosphorylation, initiating downstream signaling cascades that regulate cell adhesion, migration, proliferation, and matrix remodeling.[5][6]

This compound functions as an ATP-competitive kinase inhibitor, binding to the intracellular kinase domain of DDR1 and DDR2. This action prevents the autophosphorylation of the receptors, thereby blocking the initiation of downstream signaling even in the presence of collagen.

DDR1/2 Signaling Cascade and Point of Inhibition

The following diagram illustrates the canonical DDR1/2 signaling pathway and the inhibitory action of this compound. Upon collagen binding, DDRs dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate cascades such as MAPK/ERK and PI3K/Akt.[7][8]

Experimental Protocols

The characterization of this compound involved several key in vitro biochemical and cell-based assays.

TR-FRET Kinase Binding Assay (LanthaScreen)

This assay was used to determine the direct binding affinity and IC50 of this compound for DDR1 and DDR2 kinase domains in a cell-free system.

-

Principle: The assay measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase. A terbium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, Förster Resonance Energy Transfer (FRET) occurs between the terbium-labeled antibody and the fluorescent tracer. A test compound that binds to the ATP pocket displaces the tracer, disrupting FRET and causing a decrease in the emission signal.

-

Methodology:

-

Recombinant DDR1 or DDR2 kinase, a proprietary Alexa Fluor 647-labeled kinase tracer, and a terbium-labeled antibody are combined in an assay buffer.

-

This compound is serially diluted and added to the reaction mixture.

-

The reaction is incubated at room temperature to reach equilibrium.

-

The Time-Resolved FRET (TR-FRET) signal is read on a suitable plate reader, measuring both terbium and Alexa Fluor emissions.

-

The ratio of the emission signals is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

-

Cell-Based DDR1 Autophosphorylation Assay

This experiment confirms the ability of this compound to inhibit collagen-induced DDR1 activation within a cellular context.[3]

-

Principle: Western blotting is used to detect the phosphorylation status of DDR1 in cells treated with collagen, with and without the inhibitor. A decrease in phosphorylated DDR1 (p-DDR1) relative to total DDR1 indicates inhibitory activity.

-

Methodology:

-

Cell Culture: HEK293 cells stably expressing full-length human DDR1 (HEK293-DDR1) are cultured to near confluence.

-

Serum Starvation: Cells are serum-starved for 24 hours to reduce basal kinase activity.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control (DMSO).

-

Stimulation: Collagen I is added to the media to stimulate DDR1 activation, and cells are incubated for an additional 24 hours.

-

Cell Lysis: Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.

-

Western Blot: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated DDR1 and total DDR1.

-

Detection: Membranes are incubated with secondary antibodies and visualized using chemiluminescence. Band intensities are quantified to determine the IC50 for inhibition of phosphorylation.

-

Workflow for Cell-Based Phosphorylation Assay

The following diagram outlines the workflow for assessing the cellular activity of this compound.

Collagen IV Production Assay

This functional assay measures a key downstream biological consequence of DDR1 activation and its inhibition by this compound. Activated DDR1 is known to promote the production of collagen IV in kidney mesangial cells.[3]

-

Principle: The effect of this compound on DDR1-mediated collagen IV production is measured by Western blot.

-

Methodology:

-

Cell Culture: DDR1-null mesangial cells reconstituted with human full-length DDR1 cDNA are serum-starved.

-

Treatment: Cells are treated with vehicle, a reference compound, or this compound (e.g., at 3 µM) for 24 hours.

-

Analysis: Cell lysates are collected, and the levels of collagen IV are analyzed by Western blot.

-

Result Interpretation: A significant reduction in collagen IV levels in this compound-treated cells compared to vehicle-treated cells indicates that the inhibitor blocks this pro-fibrotic signaling outcome.[3]

-

Summary of Biological Effects

This compound is a dual inhibitor that potently and selectively targets DDR1 and DDR2.[3] Its primary biological activities demonstrated in preclinical studies include:

-

Potent Inhibition of DDR1/2 Kinase Activity: this compound directly binds to the ATP pocket of DDR1 and DDR2, preventing their catalytic function with nanomolar potency.[1]

-

Blockade of Collagen-Induced Cellular Activation: In cell-based assays, this compound effectively blocks the autophosphorylation of DDR1 that is induced by collagen stimulation.[3]

-

Inhibition of Pro-Fibrotic Signaling: By inhibiting DDR1, this compound significantly reduces the production of collagen IV in mesangial cells, suggesting its potential as an anti-fibrotic agent.[3]

-

Favorable Pharmacological Profile: The compound displays low cytotoxicity and an acceptable in vitro drug metabolism and pharmacokinetics (DMPK) profile, making it a suitable tool for both in vitro and in vivo studies.[3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Kinome Selectivity Profile of VU6015929

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinome selectivity profile of VU6015929, a potent dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to offer a thorough understanding of this compound's activity and specificity.

Core Efficacy and Kinase Selectivity of this compound

This compound has been identified as a highly potent, selective, and orally bioavailable dual inhibitor of DDR1 and DDR2.[1] Its primary targets are well-established, with IC50 values of 4.67 nM for DDR1 and 7.39 nM for DDR2.[2][3][4] This potent inhibition of DDR1/2 blocks collagen-induced DDR1 activation and subsequent collagen IV production, highlighting its potential as a therapeutic agent in fibrotic diseases.[1][2]

To assess its specificity across the broader human kinome, this compound was profiled against a panel of 371 wild-type and mutant kinases at a concentration of 1 µM. The results demonstrated a favorable selectivity profile, with potent inhibition observed for only 27 of the 371 kinases, representing a mere 7.2% of the panel. This indicates that this compound is a highly selective inhibitor, a crucial characteristic for a chemical probe or therapeutic candidate.

Quantitative Kinome Selectivity Data

The following table summarizes the primary inhibitory activities of this compound against its intended targets. While the broader kinome scan revealed 27 off-target kinases, the specific quantitative data for these interactions is not publicly available in the referenced literature.

| Target Kinase | IC50 (nM) | Reference |

| DDR1 | 4.67 | [2][3][4] |

| DDR2 | 7.39 | [2][3][4] |

Experimental Protocols

The following sections detail the methodologies employed to characterize the kinome selectivity and cellular activity of this compound.

LanthaScreen™ Eu Kinase Binding Assay

This assay was utilized to determine the binding affinity of this compound to DDR1 and DDR2. The LanthaScreen™ technology is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.

Principle: The assay involves a europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP-binding site of the kinase. When both are bound, they are in close proximity, allowing for FRET from the Eu-donor to the Alexa Fluor™-acceptor. A compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.

Generalized Protocol:

-

Reagent Preparation: All reagents (kinase, Eu-labeled antibody, fluorescent tracer, and test compound) are prepared in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dispensing: Serial dilutions of this compound are dispensed into a low-volume 384-well plate.

-

Kinase/Antibody Addition: A pre-mixed solution of the target kinase (DDR1 or DDR2) and the Eu-labeled anti-tag antibody is added to the wells containing the test compound.

-

Tracer Addition: The Alexa Fluor™ 647-labeled kinase tracer is added to initiate the binding competition.

-

Incubation: The plate is incubated at room temperature for a specified period (typically 60 minutes) to allow the binding reaction to reach equilibrium.

-

Data Acquisition: The TR-FRET signal is read on a plate reader capable of measuring fluorescence at the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) emission wavelengths.

-

Data Analysis: The emission ratio (665 nm / 615 nm) is calculated and plotted against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of DDR1 Phosphorylation

To confirm the cellular activity of this compound, its ability to inhibit collagen-induced autophosphorylation of DDR1 in cells was assessed by Western blotting.

Generalized Protocol:

-

Cell Culture and Treatment: Human Embryonic Kidney 293 (HEK293) cells engineered to express full-length human DDR1 are cultured to near confluence. The cells are then serum-starved before being treated with varying concentrations of this compound for a defined period.

-

Collagen Stimulation: Following treatment with the inhibitor, the cells are stimulated with collagen I to induce DDR1 autophosphorylation.

-

Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for phosphorylated DDR1 (p-DDR1).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The process is repeated on the same membrane after stripping, using a primary antibody for total DDR1 as a loading control.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the p-DDR1 and total DDR1 bands is quantified, and the ratio of p-DDR1 to total DDR1 is calculated to determine the extent of inhibition at different concentrations of this compound.

Visualizations: Signaling Pathways and Experimental Workflows

DDR1/2 Signaling Pathway

Upon activation by collagen, DDR1 and DDR2 undergo dimerization and autophosphorylation, initiating downstream signaling cascades that play roles in cell proliferation, survival, and migration. Key pathways activated by DDRs include the PI3K/Akt and MAPK/ERK pathways.

Caption: Simplified DDR1/2 signaling cascade upon collagen binding.

Experimental Workflow: Kinome Selectivity Profiling

The process of determining the kinome selectivity of a compound like this compound involves a systematic screening against a large panel of kinases.

Caption: General workflow for kinome selectivity profiling.

References

Methodological & Application

Application Notes and Protocols for VU6015929 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6015929 is a potent and selective dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2), which are unique receptor tyrosine kinases activated by collagen.[1][2] This activation plays a crucial role in cell adhesion, migration, proliferation, and extracellular matrix remodeling. Dysregulation of DDR1/2 signaling is implicated in various pathological conditions, including fibrosis and cancer. This compound serves as a valuable chemical probe to investigate the physiological and pathological roles of DDR1 and DDR2. These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to study DDR1/2 signaling and function.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of DDR1 and DDR2, thereby blocking their autophosphorylation upon collagen stimulation.[3][4] This inhibition prevents the recruitment and activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and matrix synthesis.[5][6][7] A primary cellular effect of DDR1 inhibition by this compound is the potent blockade of collagen-induced DDR1 activation and subsequent collagen IV production.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various assays.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Format | IC₅₀ (nM) |

| DDR1 | Cell-free kinase binding assay | 4.67 |

| DDR2 | Cell-free kinase binding assay | 7.39 |

Data sourced from references[3][8].

Table 2: Cell-Based Inhibition of DDR1 Phosphorylation

| Cell Line | Assay Format | IC₅₀ (nM) |

| HEK293-DDR1-FLAG | Capture ELISA | 0.7078 ± 0.3533 |

Data sourced from reference[1].

Table 3: Inhibition of Collagen IV Production

| Cell Line | Assay | Concentration | Result |

| DDR1-null mesangial cells reconstituted with human DDR1b | Western Blot | 3 µM | Significant inhibition of collagen IV production |

Data sourced from reference[1]. Further dose-response studies would be required to determine a precise IC₅₀ for this endpoint.

Table 4: Cytotoxicity Profile

| Cell Line | Assay Duration | Concentration | Result |

| Mesangial cells expressing Hu-DDR1b | 24 hours | Up to 10 µM | No significant cytotoxicity observed |

Data sourced from reference[1].

Experimental Protocols

Protocol 1: Inhibition of Collagen-Induced DDR1 Phosphorylation in HEK293 Cells

This protocol describes a Western blot-based assay to measure the inhibition of collagen I-induced DDR1 phosphorylation by this compound in Human Embryonic Kidney 293 (HEK293) cells stably expressing human DDR1b.

Materials:

-

HEK293 cells stably expressing human DDR1b (HEK293-DDR1b)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Collagen I, rat tail

-

This compound

-

DMSO (vehicle)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-DDR1 (Tyr513) Polyclonal Antibody (e.g., Thermo Fisher Scientific, Cat. No. PA5-104588, recommended dilution 1:1000) or Rabbit anti-phospho-DDR1 (Tyr792) Antibody (e.g., Cell Signaling Technology, #11994, recommended dilution 1:1000)[9][10]

-

Rabbit anti-DDR1 Antibody (for total DDR1, as a loading control)

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Culture HEK293-DDR1b cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: The day before the experiment, replace the growth medium with serum-free DMEM and incubate for 18-24 hours.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free DMEM (e.g., 1 nM to 1000 nM). Also, prepare a vehicle control (DMSO). Pre-treat the serum-starved cells with the different concentrations of this compound or vehicle for 1-2 hours.

-

Collagen Stimulation: Add Collagen I to each well to a final concentration of 50 µg/mL. Incubate for 18-24 hours at 37°C.[1]

-

Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting: a. Normalize protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with Blocking Buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane and re-probe with an anti-total DDR1 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated DDR1 to total DDR1 for each treatment condition. Plot the dose-response curve to determine the IC₅₀ of this compound.

Protocol 2: Inhibition of Collagen IV Production in Mesangial Cells

This protocol outlines a method to assess the effect of this compound on collagen IV production in mesangial cells using Western blotting.

Materials:

-

DDR1-null mesangial cells reconstituted with human DDR1b

-

Cell culture medium for mesangial cells

-

This compound

-

DMSO (vehicle)

-

Lysis Buffer

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer

-

Primary Antibodies:

-

Rabbit anti-Collagen IV Polyclonal Antibody (e.g., Abcam, Cat. No. ab6586, recommended dilution 1:1000)[11] or Rabbit Polyclonal anti-Collagen IV Antibody (Novus Biologicals, Cat. No. NB120-6586)

-

Antibody for a loading control (e.g., anti-Akt or anti-FAK)

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Seeding: Culture the DDR1b-reconstituted mesangial cells in appropriate medium and seed them in 6-well plates.

-

Serum Starvation: Once the cells reach the desired confluency, serum-starve them for 24 hours.

-

Inhibitor Treatment: Treat the serum-starved cells with this compound (e.g., at a concentration of 3 µM) or vehicle (DMSO) for 24 hours.[1]

-

Cell Lysis and Protein Quantification: Follow steps 6 and 7 from Protocol 1.

-

Western Blotting: a. Perform SDS-PAGE and protein transfer as described in Protocol 1. b. Block the membrane and incubate with the primary anti-Collagen IV antibody. c. Proceed with washing, secondary antibody incubation, and chemiluminescent detection. d. Re-probe the membrane with a loading control antibody (e.g., Akt or FAK).

-

Data Analysis: Quantify the band intensities for Collagen IV and the loading control. Normalize the Collagen IV signal to the loading control and compare the inhibitor-treated samples to the vehicle control.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using a commercially available assay kit (e.g., MTT, XTT, or CellTiter-Glo®).

Materials:

-

Cell line of interest (e.g., HEK293 or mesangial cells)

-

Complete growth medium

-

This compound

-

DMSO (vehicle)

-

96-well clear-bottom plates

-

Cytotoxicity assay reagent (e.g., MTT reagent)

-

Solubilization buffer (for MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Assay Measurement:

-

For an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer and read the absorbance at the appropriate wavelength.

-

For other assays, follow the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the CC₅₀ (50% cytotoxic concentration) of this compound.

Visualizations

References

- 1. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Phospho-DDR1 (Tyr513) Polyclonal Antibody (PA5-104588) [thermofisher.com]

- 10. Phospho-DDR1 (Tyr792) Antibody | Cell Signaling Technology [cellsignal.com]

- 11. Anti-collagen IV antibody - rabbit polyclonal (ab6586) | Abcam [abcam.com]

Application Notes and Protocols for the Use of VU6015929 in a Bleomycin-Induced Lung Fibrosis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a critical need for effective therapeutic agents. A key pathological feature of IPF is the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function. The bleomycin-induced lung fibrosis model in rodents is the most widely utilized preclinical model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic therapies.[1][2][3]

VU6015929 is a potent and selective dual inhibitor of Discoidin Domain Receptor 1 and 2 (DDR1/2), receptor tyrosine kinases that are activated by collagen and implicated in the progression of fibrosis.[4][5] Inhibition of DDR1/2 signaling presents a promising therapeutic strategy to attenuate the fibrotic cascade. While specific in vivo efficacy data for this compound in the bleomycin model is emerging, this document provides a comprehensive set of protocols and application notes based on established methodologies for evaluating anti-fibrotic compounds in this model, using data from analogous DDR1/2 inhibitor studies as a representative example.

Signaling Pathway of DDR1/2 in Lung Fibrosis

The activation of DDR1 and DDR2 by collagen plays a significant role in the fibrotic process. This signaling cascade contributes to fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen deposition. Furthermore, there is a potential interplay with the pro-fibrotic TGF-β signaling pathway. A simplified representation of this pathway is provided below.

Experimental Protocols

Bleomycin-Induced Lung Fibrosis Model

A widely used method for inducing pulmonary fibrosis is the intratracheal administration of bleomycin.[1][2]

Materials:

-

Bleomycin sulfate

-

Sterile saline

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Animal gavage needles or microsprayer

-

C57BL/6 mice (8-10 weeks old)

Protocol:

-

Anesthetize the mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.

-

Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Position the mouse in a supine position on a surgical board.

-

Visualize the trachea through transillumination of the neck.

-

Perform a small incision to expose the trachea or use a non-surgical intubation method.

-

Using a microsprayer or a gavage needle, instill a single dose of bleomycin (typically 1.5-3.0 U/kg) in 50 µL of sterile saline directly into the trachea.

-

Allow the mouse to recover in a clean, warm cage.

-

Monitor the animals daily for signs of distress.

This compound Administration

This compound can be administered via oral gavage or intraperitoneal injection. The therapeutic efficacy is often evaluated when the treatment is initiated after the inflammatory phase (around day 7) to model a more clinically relevant scenario.[1]

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)

-

Gavage needles or syringes for injection

Protocol:

-

Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

-

Starting on day 7 post-bleomycin instillation, administer this compound or vehicle to the respective groups of mice daily or as determined by pharmacokinetic studies.

-

Continue daily administration until the endpoint of the study (e.g., day 21).

Assessment of Pulmonary Fibrosis

a. Histological Analysis

Histological assessment provides a qualitative and semi-quantitative measure of lung fibrosis.

Protocol:

-

At the study endpoint, euthanize the mice and carefully excise the lungs.

-

Inflate the lungs with 10% neutral buffered formalin at a constant pressure.

-

Immerse the inflated lungs in formalin for at least 24 hours for fixation.

-

Process the fixed tissues, embed in paraffin, and section at 5 µm thickness.

-

Stain the sections with Masson's trichrome or Picrosirius Red to visualize collagen deposition.

-

Score the stained sections for the severity of fibrosis using a modified Ashcroft scoring system (0-8 scale).[6][7][8]

b. Hydroxyproline Assay

The hydroxyproline content in the lung is a quantitative measure of total collagen deposition.[9][10]

Protocol:

-

Harvest a portion of the lung tissue (typically the right lung) and store at -80°C.

-

Lyophilize and weigh the dried lung tissue.

-

Hydrolyze the tissue in 6N HCl at 110°C for 18-24 hours.

-

Neutralize the hydrolysate and perform a colorimetric assay using a commercially available hydroxyproline assay kit.

-

Quantify the hydroxyproline concentration by measuring the absorbance at 557 nm and comparing to a standard curve.

Bronchoalveolar Lavage Fluid (BALF) Analysis

BALF analysis is used to assess the inflammatory response in the lungs.[11][12][13]

Protocol:

-

Following euthanasia, cannulate the trachea.

-

Instill and aspirate 1 mL of sterile, cold PBS or saline three times.

-

Pool the recovered fluid (BALF).

-

Centrifuge the BALF to pellet the cells.

-

Resuspend the cell pellet and perform a total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Diff-Quik to perform a differential cell count (macrophages, neutrophils, lymphocytes).

Representative Data Presentation

The following tables illustrate how to structure the quantitative data obtained from these experiments. The values presented are hypothetical and serve as a template for reporting experimental findings.

Table 1: Effect of this compound on Lung Collagen Deposition

| Treatment Group | N | Hydroxyproline (µ g/right lung) |

| Saline + Vehicle | 8 | 150 ± 25 |

| Bleomycin + Vehicle | 8 | 450 ± 50 |

| Bleomycin + this compound (10 mg/kg) | 8 | 300 ± 40 |

| Bleomycin + this compound (30 mg/kg) | 8 | 200 ± 35 |

Table 2: Effect of this compound on Histological Fibrosis Score

| Treatment Group | N | Ashcroft Score |

| Saline + Vehicle | 8 | 0.5 ± 0.2 |

| Bleomycin + Vehicle | 8 | 5.5 ± 0.8 |

| Bleomycin + this compound (10 mg/kg) | 8 | 3.5 ± 0.6 |

| Bleomycin + this compound (30 mg/kg) | 8 | 2.0 ± 0.4 |

Table 3: Effect of this compound on Inflammatory Cell Infiltration in BALF

| Treatment Group | N | Total Cells (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |

| Saline + Vehicle | 8 | 1.2 ± 0.3 | 1.1 ± 0.3 | 0.05 ± 0.02 | 0.05 ± 0.02 |

| Bleomycin + Vehicle | 8 | 8.5 ± 1.5 | 4.0 ± 0.8 | 3.5 ± 0.7 | 1.0 ± 0.3 |

| Bleomycin + this compound (10 mg/kg) | 8 | 5.0 ± 1.0 | 3.0 ± 0.6 | 1.5 ± 0.4 | 0.5 ± 0.2 |

| Bleomycin + this compound (30 mg/kg) | 8 | 3.0 ± 0.8 | 2.5 ± 0.5 | 0.3 ± 0.1 | 0.2 ± 0.1 |

Conclusion

The protocols outlined in this document provide a robust framework for evaluating the anti-fibrotic potential of this compound in the bleomycin-induced lung fibrosis model. By employing these standardized methods for disease induction and endpoint analysis, researchers can generate reliable and reproducible data to advance the development of novel therapies for idiopathic pulmonary fibrosis. The representative data tables offer a clear structure for presenting quantitative findings, facilitating comparison across different treatment groups. The provided diagrams of the signaling pathway and experimental workflow serve as visual aids to better understand the mechanism of action and the experimental design.

References

- 1. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 2. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Histological scoring of lung fibrosis [bio-protocol.org]

- 7. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system | PLOS One [journals.plos.org]

- 9. Collagen Quantification by Hydroxyproline Assay [bio-protocol.org]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. 2.4. BALF Collection and Total Cell Counts from Mice [bio-protocol.org]

- 12. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 13. journals.physiology.org [journals.physiology.org]

Application Notes and Protocols: VU6015929 in a Unilateral Ureteral Obstruction (UUO) Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6015929 is a potent and selective dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2), receptor tyrosine kinases that are activated by collagen. Upregulation of DDR1 is observed in various kidney diseases and is implicated in the progression of renal fibrosis and inflammation. The unilateral ureteral obstruction (UUO) mouse model is a well-established method for inducing renal fibrosis, characterized by inflammation, myofibroblast activation, and excessive extracellular matrix deposition. These application notes provide a comprehensive overview and representative protocols for the use of this compound in a UUO mouse model to investigate its anti-fibrotic potential. While specific in vivo efficacy data for this compound in the UUO model is not yet publicly available, the following protocols and data tables are based on the known characteristics of the compound and studies with analogous DDR1 inhibitors.

Mechanism of Action

In the context of renal fibrosis, DDR1 activation by collagen in resident kidney cells, such as tubular epithelial cells, can trigger pro-inflammatory and pro-fibrotic signaling cascades. This includes stimulating the production of pro-inflammatory cytokines and promoting the transcription of pro-fibrotic genes, leading to the accumulation of extracellular matrix components like collagen IV. This compound, by inhibiting the kinase activity of DDR1/2, is designed to block these downstream signaling events, thereby reducing inflammation and fibrosis.

Signaling Pathway of DDR1 in Renal Fibrosis

Caption: DDR1 signaling pathway in renal fibrosis and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the in vitro potency of this compound and provide a representative summary of expected in vivo outcomes in a UUO mouse model based on studies with similar DDR1 inhibitors.

Table 1: In Vitro Potency of this compound

| Target | IC₅₀ (nM) | Assay Type | Reference |

| DDR1 | 4.67 | Kinase Inhibition Assay | |

| DDR2 | 7.39 | Kinase Inhibition Assay |

Table 2: Representative In Vivo Efficacy Data in UUO Mouse Model (Day 14)

| Parameter | Vehicle Control | This compound (Representative Data) | % Change |

| Fibrosis Markers | |||

| Sirius Red Positive Area (%) | 25.4 ± 3.1 | 12.7 ± 2.5 | ↓ 50% |

| α-SMA Positive Area (%) | 18.2 ± 2.8 | 8.9 ± 1.9 | ↓ 51% |

| Kidney Hydroxyproline (µg/mg) | 8.9 ± 1.2 | 4.8 ± 0.9 | ↓ 46% |

| Col1a1 mRNA Expression (fold change) | 35.6 ± 5.4 | 15.2 ± 3.1 | ↓ 57% |

| Inflammation Markers | |||

| F4/80 Positive Area (%) | 15.7 ± 2.2 | 7.5 ± 1.6 | ↓ 52% |

| Tnf-α mRNA Expression (fold change) | 12.3 ± 2.1 | 5.8 ± 1.3 | ↓ 53% |

| Mcp-1 mRNA Expression (fold change) | 20.1 ± 3.5 | 9.2 ± 2.4 | ↓ 54% |

*Data are presented as Mean ± SEM and are hypothetical, based on expected outcomes for a potent DDR1 inhibitor.

Experimental Protocols

Protocol 1: Unilateral Ureteral Obstruction (UUO) Surgery in Mice

This protocol describes the surgical procedure to induce unilateral ureteral obstruction in mice, a standard model for renal fibrosis.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical tools (scissors, forceps, needle holders)

-

Suture material (e.g., 4-0 silk)

-

Buprenorphine for analgesia

-

Heating pad

Procedure:

-

Anesthetize the mouse using isoflurane.

-

Place the mouse in a prone position on a heating pad to maintain body temperature.

-

Shave and disinfect the left flank area.

-

Make a small flank incision to expose the left kidney.

-

Isolate the left ureter.

-

Ligate the ureter at two points using 4-0 silk suture.

-

Cut the ureter between the two ligatures.

-

Reposition the kidney and close the muscle layer and skin with sutures.

-

Administer buprenorphine for post-operative pain relief.

-

For sham-operated control animals, perform the same procedure but without ligating the ureter.

-

Monitor the animals daily for health status and body weight.

Experimental Workflow for UUO Study

Caption: A typical experimental workflow for evaluating a therapeutic agent in a UUO mouse model.

Protocol 2: Administration of this compound

This is a representative protocol for the administration of this compound to mice. The optimal dose and vehicle should be determined empirically.

Materials:

-

This compound

-

Vehicle for suspension (e.g., 0.5% carboxymethylcellulose (CMC) in water)

-

Oral gavage needles

-

Syringes

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% CMC).

-

A target concentration for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg would be 1 mg/mL.

-

Vortex the suspension thoroughly before each use.

-

-

Administration:

-

Administer this compound or vehicle to the mice via oral gavage once or twice daily.

-

The treatment should start one day before the UUO surgery and continue until the end of the study (e.g., day 14).

-

Protocol 3: Assessment of Renal Fibrosis

Histological Analysis:

-

Harvest the obstructed and contralateral kidneys at the study endpoint.

-

Fix one half of the kidney in 10% neutral buffered formalin and embed in paraffin.

-

Section the kidney (4 µm) and stain with Sirius Red/Fast Green to assess collagen deposition.

-

Perform immunohistochemistry for α-SMA (a marker of myofibroblast activation) and F4/80 (a macrophage marker).

-

Quantify the positive stained area using image analysis software.

Biochemical Analysis:

-

Freeze the other half of the kidney in liquid nitrogen.

-

Homogenize the kidney tissue.

-

Measure the hydroxyproline content, a key component of collagen, using a commercially available kit.

Gene Expression Analysis:

-

Extract RNA from the frozen kidney tissue.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of key fibrotic and inflammatory genes (e.g., Col1a1, Acta2, Tnf-α, Ccl2).

-

Normalize the gene expression to a housekeeping gene (e.g., Gapdh).

Conclusion

This compound is a promising small molecule inhibitor of DDR1/2 with the potential to ameliorate renal fibrosis. The protocols and data presented here provide a framework for researchers to investigate the therapeutic efficacy of this compound in the UUO mouse model. Further studies are required to establish a definitive in vivo dose-response relationship and to fully elucidate the downstream effects of this compound in the context of chronic kidney disease.

Application Notes: LanthaScreen™ Eu Kinase Binding Assay for VU6015929 IC₅₀ Determination

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and application notes for determining the half-maximal inhibitory concentration (IC₅₀) of VU6015929, a potent dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2), using the LanthaScreen™ Eu Kinase Binding Assay.[1][2][3][4] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay offers a robust and sensitive platform for quantifying inhibitor binding to kinase targets.[5][6] The protocol outlines the assay principle, experimental workflow, reagent preparation, and data analysis required to accurately measure the potency of this compound against its target kinases.

Principle of the LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase of interest by a test compound. The assay relies on TR-FRET between a Europium (Eu)-labeled anti-tag antibody (donor) and an Alexa Fluor™ 647-labeled tracer (acceptor).

The key components are:

-

Tagged Kinase: The target kinase (e.g., GST-tagged DDR1) is bound by a Eu-labeled anti-tag antibody.

-

Alexa Fluor™ Tracer: A fluorescently labeled, ATP-competitive small molecule that binds to the kinase's active site.

-

Test Inhibitor: An unlabeled compound (e.g., this compound) that competes with the tracer for binding to the kinase.

When the Eu-labeled antibody and the Alexa Fluor™ tracer are both bound to the kinase, they are in close proximity, allowing for FRET to occur upon excitation of the Europium donor.[6][7] The binding of an inhibitor like this compound displaces the tracer, disrupting FRET and causing a decrease in the acceptor emission signal.[6] This loss of FRET is directly proportional to the amount of inhibitor bound to the kinase, enabling the calculation of the inhibitor's IC₅₀ value.

DDR1/DDR2 Signaling Pathway

This compound targets DDR1 and DDR2, which are unique receptor tyrosine kinases (RTKs) activated by collagen.[8] Upon collagen binding, DDRs dimerize and undergo autophosphorylation, initiating downstream signaling cascades that regulate cellular processes such as proliferation, migration, and survival.[8][9] Key pathways activated include the PI3K/Akt and MAPK/ERK pathways.[9] Inhibition of DDR1/DDR2 by this compound blocks these signaling events.

Quantitative Data Summary

The inhibitory potency of this compound against DDR1 and DDR2 was determined using the LanthaScreen™ Eu Kinase Binding Assay. The resulting IC₅₀ values are summarized below.

| Compound | Target Kinase | Assay Type | IC₅₀ (nM) | Reference |

| This compound | DDR1 | LanthaScreen™ Eu Kinase Binding Assay | 4.67 | [1][2] |

| This compound | DDR2 | LanthaScreen™ Eu Kinase Binding Assay | 7.39 | [1][2] |

Experimental Workflow

The general workflow for determining the IC₅₀ of an inhibitor using the LanthaScreen™ assay is a simple "mix-and-read" procedure with no wash steps.

Detailed Experimental Protocol

This protocol describes the determination of an IC₅₀ value for this compound with DDR1 or DDR2 kinase.

5.1 Materials and Reagents

-

Kinase: Purified, tagged DDR1 or DDR2 (e.g., GST-tagged).

-

Inhibitor: this compound (Cat. No. HY-135401 or similar) dissolved in 100% DMSO.[10]

-

Antibody: LanthaScreen™ Eu-anti-Tag (e.g., anti-GST) Antibody.

-

Tracer: Kinase Tracer appropriate for DDR1/DDR2.

-

Assay Buffer: 1x Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Plates: Low-volume 384-well microplates (e.g., Corning #3676).

-

Plate Reader: TR-FRET capable plate reader with excitation at ~340 nm and emission filters for ~615 nm (Europium) and ~665 nm (Alexa Fluor™ 647).

5.2 Reagent Preparation

Final assay volume is 15 µL. All reagents are prepared at 3 times (3x) the final desired concentration.

-

3x this compound Serial Dilutions: a. Prepare a 1 mM stock solution of this compound in 100% DMSO. b. Create a 10-point serial dilution series of the compound in 100% DMSO (e.g., 4-fold dilutions starting from 1 mM). c. Dilute this series 33.3-fold into 1x Kinase Buffer A to create the 3x compound solutions with a final DMSO concentration of 3%. d. Prepare a "no inhibitor" control using 3% DMSO in 1x Kinase Buffer A.

-

3x Kinase/Antibody Mixture: a. Dilute the Eu-anti-Tag antibody and the DDR1/DDR2 kinase in 1x Kinase Buffer A. b. The final concentration in the 15 µL assay is typically 5 nM for the kinase and 2 nM for the antibody.[11] Therefore, the 3x mixture should contain 15 nM kinase and 6 nM antibody.

-

3x Tracer Solution: a. Dilute the Alexa Fluor™ 647-Tracer in 1x Kinase Buffer A. b. The optimal tracer concentration should be at or near its Kd for the kinase to ensure high sensitivity.[12] This value is often provided by the manufacturer for validated kinase assays. If the Kd is 10 nM, the 3x solution should be 30 nM.

5.3 Assay Procedure

Perform all additions in a low-volume 384-well plate.

-

Add 5 µL of the 3x this compound serial dilutions (or 3% DMSO control) to the appropriate wells.

-

Add 5 µL of the 3x Kinase/Antibody mixture to all wells.

-

Add 5 µL of the 3x Tracer solution to all wells.

-

Seal the plate and centrifuge briefly (e.g., 1 min at 1000 rpm) to mix.

-

Incubate the plate at room temperature for 60 minutes, protected from light.[6]

5.4 Data Acquisition

-

Set the plate reader to TR-FRET mode.

-

Set the excitation wavelength to 340 nm (20 nm bandwidth).

-

Set emission wavelengths to 615 nm (10 nm bandwidth) for the Europium donor and 665 nm (10 nm bandwidth) for the Alexa Fluor™ 647 acceptor.

-

Read the plate following a 100 µs delay for 200 µs.

5.5 Data Analysis

-

Calculate Emission Ratio: For each well, divide the acceptor signal (665 nm) by the donor signal (615 nm).[7]

-

Emission Ratio = (Intensity at 665 nm) / (Intensity at 615 nm)

-

-

Plot Dose-Response Curve: Plot the Emission Ratio as a function of the logarithm of the this compound concentration.

-

Determine IC₅₀: Fit the data using a sigmoidal dose-response (variable slope) equation with non-linear regression analysis software (e.g., GraphPad Prism). The IC₅₀ is the concentration of this compound that produces a 50% reduction in the FRET signal between the maximum (no inhibitor) and minimum (saturating inhibitor concentration) signals.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discoidin Domain Receptor (DDR) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. ulab360.com [ulab360.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Preparation of VU6015929 Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of VU6015929 using dimethyl sulfoxide (DMSO) as the solvent. This compound is a potent and selective dual inhibitor of discoidin domain receptor 1/2 (DDR1/2) with IC₅₀ values of 4.67 nM and 7.39 nM, respectively[1][2][3]. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications such as cell-based assays and in vivo studies.

Physicochemical Properties and Solubility

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₁₉F₄N₅O₂ | [1] |

| Molecular Weight | 485.43 g/mol | [1] |

| Appearance | White to yellow solid powder | [4] |

| Solubility in DMSO | Up to 100 mg/mL (206.00 mM) | [1][4] |

| Solubility in Ethanol | Up to 9.71 mg/mL (20 mM) | |

| Solubility in Water | Insoluble | [2] |

| Purity (HPLC) | ≥98% |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is suitable for most in vitro applications and allows for convenient serial dilutions to achieve desired working concentrations.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried, high-purity DMSO (hygroscopic, use a fresh, unopened bottle if possible)[2][4]

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.

-

Weighing this compound: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.85 mg of this compound.

-

Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

-

Example: 10 mM x 0.001 L x 485.43 g/mol = 4.85 mg

-

-

Adding DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolution:

-

Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

For complete dissolution, sonicate the solution in an ultrasonic bath for 10-15 minutes[1][4]. Visually inspect the solution to ensure there are no visible particulates. If precipitation occurs, gentle warming (e.g., to 37°C) can also aid dissolution[5].

-

-

Aliquoting and Storage:

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

-

Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

DMSO can facilitate the absorption of substances through the skin. Avoid direct contact.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DDR1 signaling pathway inhibited by this compound and the experimental workflow for preparing the stock solution.

Caption: Inhibition of Collagen-induced DDR1 signaling by this compound.

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Application Note: In Vivo Formulation of VU6015929 Using a PEG300 and Tween-80 Co-solvent System

Introduction

VU6015929 is a potent and selective dual inhibitor of discoidin domain receptors 1 and 2 (DDR1/2), with IC50 values of 4.67 nM and 7.39 nM, respectively.[1][2][3] It is an orally active compound that has shown promise in preclinical studies for its ability to block collagen-induced DDR1 activation and collagen-IV production.[1][2][3][4] Due to its hydrophobic nature and poor aqueous solubility, developing a suitable vehicle for in vivo administration is critical for achieving accurate and reproducible results in animal studies. This application note provides a detailed protocol for the formulation of this compound for oral gavage using a co-solvent system composed of polyethylene glycol 300 (PEG300) and Tween-80.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing a successful formulation strategy.

| Property | Value | Reference |

| Molecular Formula | C24H19F4N5O2 | [1][5] |

| Molecular Weight | 485.43 g/mol | [1][6][5] |

| Appearance | White to yellow solid | [1] |

| Solubility (DMSO) | 98 - 250 mg/mL | [5] |

| Solubility (Water) | Insoluble | [5] |

| Storage (Powder) | -20°C for 3 years | [1][6] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Saline solution (0.9% NaCl) or ddH2O

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile tips

-

Analytical balance

Formulation Protocol

This protocol is designed to prepare a stock solution of this compound that can be administered to animals via oral gavage. The final concentration can be adjusted based on the desired dosage.

1. Preparation of the Vehicle

A common vehicle for in vivo studies of poorly soluble compounds consists of a mixture of DMSO, PEG300, Tween-80, and an aqueous component like saline.[7] Two validated formulations are presented in Table 2.

| Formulation | DMSO (%) | PEG300 (%) | Tween-80 (%) | Saline/ddH2O (%) | Achieved Concentration of this compound |

| A | 10 | 40 | 5 | 45 (Saline) | ≥ 2.08 mg/mL |

| B | 5 | 40 | 5 | 50 (ddH2O) | 4.90 mg/mL |

Table 2: Recommended Vehicle Compositions for this compound Formulation

2. Step-by-Step Formulation Procedure (Using Formulation A as an example)

For a final volume of 1 mL:

-

Weigh the required amount of this compound powder. For a 2 mg/mL solution, weigh 2 mg of this compound.

-

Add 100 µL of DMSO to the this compound powder in a sterile microcentrifuge tube.

-

Vortex the mixture until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.[1]

-

Add 400 µL of PEG300 to the solution and vortex thoroughly.

-

Add 50 µL of Tween-80 and vortex until the solution is homogeneous.

-

Finally, add 450 µL of saline to the mixture and vortex again to ensure a clear, uniform solution.

Important Considerations:

-

Always add the solvents in the specified order to prevent precipitation of the compound.[6][5]

-

Prepare the formulation fresh on the day of the experiment.

-

If the formulation appears cloudy or contains precipitates, it should not be used.

-

The final formulation should be a clear solution.

Animal Dosing

The prepared formulation can be administered to rodents via oral gavage. The volume to be administered should be calculated based on the animal's body weight and the desired dose. Standard oral gavage procedures should be followed to ensure the welfare of the animals.[8][9][10]

Visualizations

Formulation Workflow

The following diagram illustrates the step-by-step process for preparing the in vivo formulation of this compound.

Caption: Workflow for the preparation of this compound in vivo formulation.

This compound Signaling Pathway

This compound acts by inhibiting the DDR1/2 receptors, which are activated by collagen. This inhibition subsequently blocks downstream signaling pathways that are involved in fibrosis.

Caption: Simplified signaling pathway of this compound action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. VU 6015929 (7728) by Tocris, Part of Bio-Techne [bio-techne.com]

- 3. VU 6015929 | Other RTKs | Tocris Bioscience [tocris.com]

- 4. Discovery of this compound: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iacuc.wsu.edu [iacuc.wsu.edu]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

Troubleshooting & Optimization

Technical Support Center: Addressing VU6015929 Off-Target Effects in Kinase Assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of VU6015929 in kinase assays.

Data Presentation: this compound Kinase Selectivity Profile